2-(3-Formylphenoxy)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

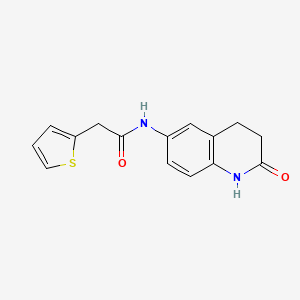

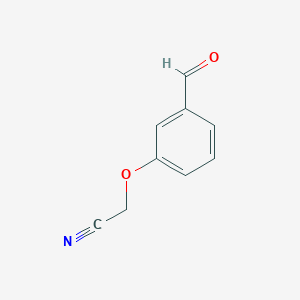

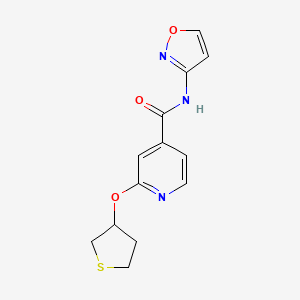

2-(3-Formylphenoxy)acetonitrile is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 .

Molecular Structure Analysis

The molecular structure of 2-(3-Formylphenoxy)acetonitrile consists of a nitrile group (-CN), an ether group (-O-), and a formyl group (-CHO) attached to a phenyl ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Physical And Chemical Properties Analysis

2-(3-Formylphenoxy)acetonitrile is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(3-Formylphenoxy)acetonitrile: is utilized as an intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as condensation to form Schiff bases or reduction to form alcohols. This versatility makes it valuable for synthesizing complex organic molecules .

Drug Discovery

In the realm of drug discovery, 2-(3-Formylphenoxy)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. These compounds, such as 1,2,3-triazoles, have broad applications in medicinal chemistry, including the development of new pharmaceuticals .

Polymer Chemistry

This compound finds its application in polymer chemistry as a monomer or a comonomer. It can be polymerized or copolymerized to create polymers with specific properties, such as enhanced strength or thermal stability .

Supramolecular Chemistry

2-(3-Formylphenoxy)acetonitrile: can be used to synthesize building blocks for supramolecular structures. These structures have potential applications in creating molecular machines, sensors, and materials with novel properties .

Bioconjugation

The compound’s reactive formyl group allows for bioconjugation with biomolecules, making it useful in the development of targeted drug delivery systems and in the conjugation of drugs to antibodies or other targeting molecules .

Fluorescent Imaging

Derivatives of 2-(3-Formylphenoxy)acetonitrile can be designed to function as fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, which is crucial for diagnostics and research in cell biology .

Materials Science

In materials science, 2-(3-Formylphenoxy)acetonitrile is used to synthesize materials with specific electronic or optical properties. It can be incorporated into the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-formylphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZCBYCDRJBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2865887.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)

![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)